3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the pyridine derivative with cyclopropylmethanol under suitable conditions, often using a base such as sodium hydride or potassium carbonate.
Boronate Ester Formation: The final step involves the introduction of the boronate ester group. This can be achieved through the reaction of the pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactors can be employed to facilitate the continuous synthesis of the compound, ensuring consistent reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the cyclopropylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide range of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a precursor for drug candidates targeting specific biological pathways.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Catalysis: The boronate ester group makes it useful in catalytic processes, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethoxy group and the boronate ester can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-5-bromopyridine: Similar structure but with a bromine atom instead of the boronate ester.
3-(Cyclopropylmethoxy)-5-iodopyridine: Similar structure but with an iodine atom instead of the boronate ester.
3-(Cyclopropylmethoxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of the boronate ester.
Uniqueness
The presence of the boronate ester group in 3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it particularly valuable in cross-coupling reactions, providing a versatile handle for the introduction of various functional groups. This distinguishes it from similar compounds with halogen substituents, which may not offer the same level of reactivity or versatility in synthetic applications.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-13(9-17-8-12)18-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCFJDKJEXFYMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732514 |
Source
|
Record name | 3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257553-87-9 |
Source
|
Record name | 3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257553-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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